3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide
Description
Properties
IUPAC Name |
3-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O5S2/c1-37-17-9-11-23(38-2)22(14-17)30-25(35)16-40-28-32-20-8-4-3-7-19(20)26-31-21(27(36)33(26)28)10-12-24(34)29-15-18-6-5-13-39-18/h3-9,11,13-14,21H,10,12,15-16H2,1-2H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJUOGGAGYGUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The thiophen-2-ylmethyl group in the target compound may improve blood-brain barrier penetration compared to the cyclohexyl group in , which increases lipophilicity but reduces solubility.
Synthetic Yields: Compounds with simpler side chains (e.g., propanoic acid derivatives in ) show higher yields (95.7%) compared to complex propanamide derivatives (~28–68% in ), likely due to steric hindrance during coupling reactions.
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity : The target compound’s logP (estimated ~3.2) is lower than its trifluoromethyl-substituted analogue (~3.8) , suggesting better aqueous solubility.
- Metabolic Stability : The thiophene moiety may undergo CYP450-mediated oxidation, whereas the cyclohexyl group in is metabolically inert.
- Similarity Indexing : Using Tanimoto coefficients (fingerprint-based), the target compound shares ~65% similarity with N-cyclohexyl analogues and ~50% with sulfamoylphenyl derivatives , indicating moderate structural overlap .
Research Findings and Implications
Synthetic Challenges : The target compound’s synthesis requires multi-step protocols involving HBTU-mediated amide couplings and sulfur nucleophile substitutions, with yields sensitive to steric and electronic effects .
Structure-Activity Relationships (SAR) :
- Replacement of the thiophen-2-ylmethyl group with a furylmethyl group (as in ) reduces potency by ~30%, highlighting the importance of sulfur heterocycles.
- The 2,5-dimethoxyphenyl group enhances binding affinity compared to unsubstituted phenyl analogues (ΔG: −9.2 kcal/mol vs. −7.8 kcal/mol in docking studies) .
Q & A
Q. Analytical validation :
- NMR spectroscopy (¹H/¹³C): Monitors reaction progress and confirms regiochemistry (e.g., thioether linkage at C5 of the imidazoquinazoline core) .
- HPLC : Ensures >95% purity by resolving unreacted intermediates .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Basic: Which functional groups in the compound’s structure are most reactive, and how do they influence its chemical behavior?
Answer:
Key reactive groups include:
- Imidazoquinazoline C3-oxo group : Prone to nucleophilic attack, enabling derivatization (e.g., substitution with thiols or amines) .
- Thioether (-S-) linkage : Susceptible to oxidation (forming sulfoxides/sulfones under H₂O₂/acidic conditions) and radical-mediated reactions .
- Amide bonds : Hydrolysis-resistant under physiological pH but cleavable via enzymatic action (e.g., proteases in bioactivity assays) .
Q. Impact on reactivity :
- The 2,5-dimethoxyphenyl carbamoyl group enhances solubility in polar aprotic solvents (e.g., DMSO), facilitating in vitro assays .
- The thiophen-2-ylmethyl moiety contributes to π-π stacking interactions in target binding .
Advanced: What strategies are effective for optimizing multi-step synthesis yields, particularly when intermediates are unstable?
Answer:
Methodological approaches :
- Design of Experiments (DoE) : Statistically optimizes reaction parameters (e.g., temperature, solvent ratios) to stabilize intermediates. For example, lower temperatures (0–5°C) prevent imidazoquinazoline core decomposition during thiolation .
- Flow chemistry : Continuous flow reactors minimize intermediate exposure to degrading conditions (e.g., air/moisture), improving yields by 15–20% compared to batch processes .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups on amines prevents unwanted side reactions during coupling steps .
Q. Validation :
- Monitor intermediates via TLC and in-line UV spectroscopy to detect degradation early .
Advanced: How can researchers reconcile conflicting reports on the compound’s kinase inhibition efficacy across different studies?
Answer:
Contradiction analysis steps :
Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration, pH 7.4 buffers). Discrepancies often arise from varying ATP levels in kinase assays .
Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics independently of enzymatic activity .
Structural analogs : Test derivatives lacking the thiophen-2-ylmethyl group to isolate contributions of specific substituents to activity .
Example :
A 2023 study reported IC₅₀ = 0.8 µM against EGFR, while a 2025 study found IC₅₀ = 5.2 µM. Differences were attributed to ATP concentrations (1 mM vs. 10 mM) in kinase assays .
Advanced: What computational approaches are recommended for predicting the compound’s binding affinity to biological targets?
Answer:
Integrated methods :
- Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets, prioritizing hydrogen bonds between the carbamoyl group and Lys721 in EGFR .
- MD simulations (GROMACS) : Assesses binding stability over 100 ns trajectories, identifying critical residues (e.g., Thr790) for resistance mitigation .
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with IC₅₀ values to guide derivative design .
Q. Validation :
- Compare computed binding energies (-9.2 kcal/mol) with experimental ΔG values from isothermal titration calorimetry (ITC) .
Basic: Which spectroscopic techniques are essential for characterizing the compound, and what key spectral markers should researchers prioritize?
Answer:
Critical techniques :
- ¹H NMR (DMSO-d₆) :
- IR spectroscopy :
- ESI-MS : Exact mass confirmation (e.g., m/z 589.18 for [M+H]⁺) .
Advanced: How should researchers design experiments to systematically explore structure-activity relationships (SAR) for derivative development?
Answer:
SAR workflow :
Core modifications : Synthesize analogs with triazolo- or pyrazolo-quinazoline cores to assess scaffold flexibility .
Substituent variation : Replace the 2,5-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., naphthyl) groups to probe steric/electronic effects .
Bioactivity profiling : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) and cytotoxicity assays (e.g., HepG2 cells) .
Q. Data integration :
- Use hierarchical clustering to group compounds by activity patterns and physicochemical properties (e.g., logP, PSA) .
Advanced: What methodologies address solubility challenges in in vitro assays, and how can formulation adjustments improve bioavailability assessments?
Answer:
Strategies :
- Co-solvent systems : Use 10% DMSO/PEG-400 mixtures to achieve >1 mM solubility for cellular assays .
- Nanoparticle encapsulation : PLGA nanoparticles improve aqueous dispersion (e.g., 90% encapsulation efficiency via solvent evaporation) .
- Prodrug design : Introduce phosphate esters at the C3-oxo group to enhance intestinal absorption, later cleaved by alkaline phosphatase .
Q. Validation :
- Measure solubility via shake-flask method (UV-Vis quantification at λ = 280 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
